molecular formula C12H12N2O3S B3062133 N-(3-phenoxypyridin-4-yl)methanesulfonamide CAS No. 180194-78-9

N-(3-phenoxypyridin-4-yl)methanesulfonamide

Cat. No.: B3062133
CAS No.: 180194-78-9
M. Wt: 264.30 g/mol
InChI Key: CQEDUEBRINEBGP-UHFFFAOYSA-N
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Description

N-(3-phenoxypyridin-4-yl)methanesulfonamide is a chemical compound with the molecular formula C12H12N2O3S and a molecular weight of 264.3 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a pyridine ring, which is further substituted with a phenoxy group. It is an achiral molecule, meaning it does not have any stereocenters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenoxypyridin-4-yl)methanesulfonamide typically involves the reaction of 3-phenoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

3-phenoxypyridine+methanesulfonyl chloridetriethylamineThis compound\text{3-phenoxypyridine} + \text{methanesulfonyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 3-phenoxypyridine+methanesulfonyl chloridetriethylamine​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenoxypyridin-4-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-phenoxypyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The phenoxy and pyridine rings can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenoxypyridin-2-yl)methanesulfonamide
  • N-(4-phenoxypyridin-3-yl)methanesulfonamide
  • N-(3-phenoxyphenyl)methanesulfonamide

Uniqueness

N-(3-phenoxypyridin-4-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the phenoxy group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

CAS No.

180194-78-9

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

N-(3-phenoxypyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C12H12N2O3S/c1-18(15,16)14-11-7-8-13-9-12(11)17-10-5-3-2-4-6-10/h2-9H,1H3,(H,13,14)

InChI Key

CQEDUEBRINEBGP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=CC=C2

Origin of Product

United States

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